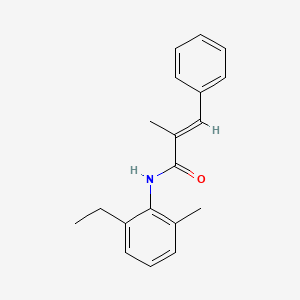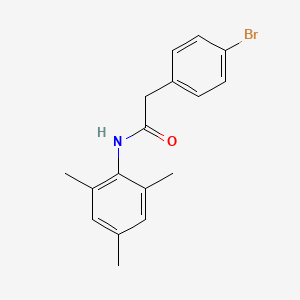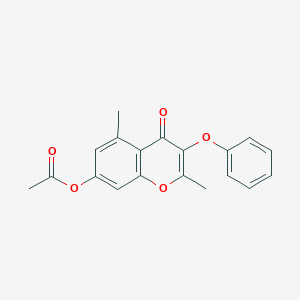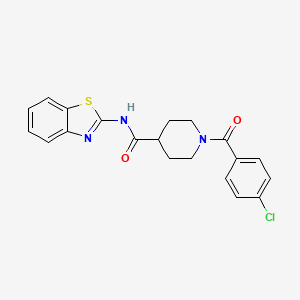![molecular formula C12H11ClN2O2 B5705511 2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide](/img/structure/B5705511.png)
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is commonly referred to as CQMA and is a derivative of chloroquine, an antimalarial drug. CQMA has been found to have a wide range of applications in scientific research, including in the study of various diseases and in drug development.
Mecanismo De Acción
The mechanism of action of CQMA is not fully understood, but it is believed to work by interfering with the DNA synthesis of the parasite that causes malaria. CQMA has also been found to have anti-inflammatory properties and has been used in the treatment of autoimmune disorders.
Biochemical and Physiological Effects:
CQMA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has been used in the development of new cancer drugs. CQMA has also been found to have anti-inflammatory properties and has been used in the treatment of autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CQMA has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. CQMA has also been found to be stable under a wide range of conditions, making it ideal for use in experiments. However, CQMA has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of CQMA in scientific research. One potential area of research is the development of new antimalarial drugs based on CQMA. Another area of research is the use of CQMA in the development of new cancer drugs. Additionally, CQMA may have potential applications in the treatment of autoimmune disorders and other diseases. Further research is needed to fully understand the potential of CQMA in these areas.
Métodos De Síntesis
The synthesis of CQMA involves the reaction of 5-chloro-8-quinolinol with N-methylacetamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is purified using techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
CQMA has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in the study of various diseases, including cancer, malaria, and autoimmune disorders. CQMA has been shown to have potent antimalarial activity and has been used in the development of new antimalarial drugs.
Propiedades
IUPAC Name |
2-(5-chloroquinolin-8-yl)oxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-14-11(16)7-17-10-5-4-9(13)8-3-2-6-15-12(8)10/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSSUBFASYCVIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24792592 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5-chloro-8-quinolinyl)oxy]-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5705435.png)

![1-{[(2,6-dichlorobenzyl)thio]acetyl}pyrrolidine](/img/structure/B5705444.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5705454.png)





![7-[(dimethylamino)methyl]-2-methyl-1-(4-methylphenyl)-3-nitro-1H-indol-6-ol](/img/structure/B5705499.png)
amino]methyl}-6-methoxyphenol](/img/structure/B5705504.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5705505.png)
